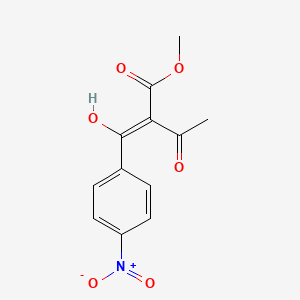![molecular formula C7H6N2O2S2 B5914365 2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)
2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is a compound that belongs to the thiazolo[4,5-b]pyridine family. It has been studied in various scientific research fields due to its unique properties and potential applications.
科学研究应用
2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol has been studied in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
作用机制
The mechanism of action of 2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease. It can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. It can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines, such as TNF-alpha.
实验室实验的优点和局限性
2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of 2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol. One potential direction is to study its effects on other enzymes and pathways involved in Alzheimer's disease and cancer. Another direction is to investigate its potential as a treatment for other diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective treatments based on this compound.
In conclusion, 2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is a compound that has been studied in various scientific research fields due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more effective treatments based on it.
合成方法
The synthesis of 2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol can be achieved through a multi-step process. The first step involves the reaction of 2-aminopyridine with methyl isothiocyanate to form 2-(methylthio)pyridin-3-amine. This intermediate is then reacted with 2-bromo-4,5-dihydrothiazole to form the desired product, 2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol.
属性
IUPAC Name |
7-hydroxy-2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-12-7-9-6-5(13-7)3(10)2-4(11)8-6/h2H,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOALCWXNCAECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

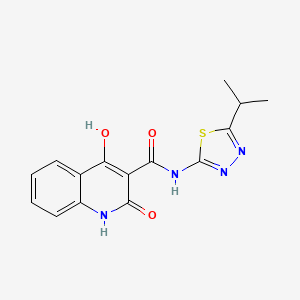
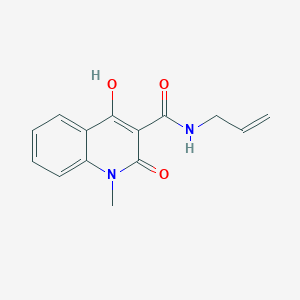
![4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone](/img/structure/B5914294.png)

![diethyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5914314.png)
![3,3'-[(1-methyl-1H-pyrazol-5-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914320.png)
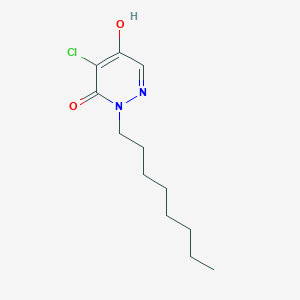

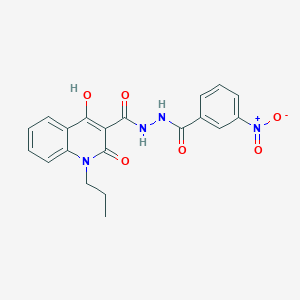


![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)

